

# A Comparative Analysis of Nav1.7 Channel Blockers: PF-05089771 vs. CNV1014802

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## Compound of Interest

Compound Name: PF 05089771

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Nav1.7 channel blockers, PF-05089771 and CNV1014802. This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, selectivity, and clinical efficacy in pain management.

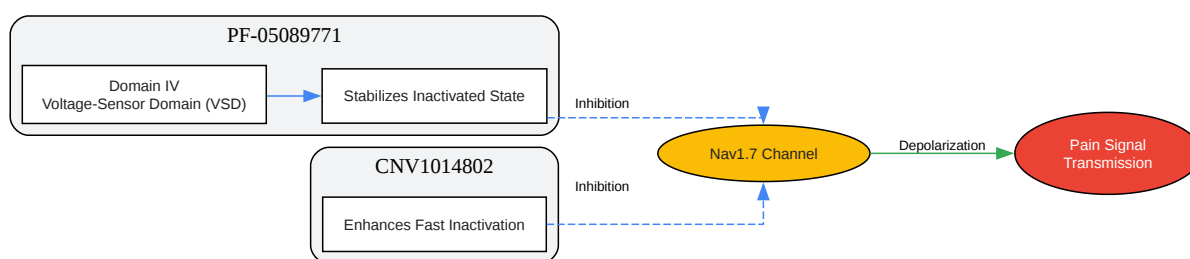
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in the transmission of pain signals. Genetic studies have linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors, including PF-05089771 and CNV1014802, as potential non-opioid analgesics.

## Mechanism of Action and Selectivity

Both PF-05089771 and CNV1014802 are state-dependent sodium channel blockers, meaning they preferentially bind to and inhibit Nav channels in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pain states.

PF-05089771, developed by Pfizer, is a potent and highly selective inhibitor of the Nav1.7 channel.<sup>[1][2]</sup> It demonstrates significant selectivity for Nav1.7 over other Nav channel subtypes, including those involved in cardiac and central nervous system function.<sup>[1][3]</sup> The compound interacts with the voltage-sensor domain of domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.<sup>[4][5]</sup> This state-dependent binding contributes to its targeted action on pain-sensing neurons.

CNV1014802 (also known as raxatrigine or BIIB074), developed by Convergence Pharmaceuticals (later acquired by Biogen), was initially characterized as a selective Nav1.7 inhibitor.[6][7] However, subsequent studies have indicated that it is a less selective sodium channel blocker, with activity against multiple Nav subtypes.[8][9] Its mechanism involves enhancing the fast inactivation of the Nav1.7 channel, thereby reducing neuronal excitability.[10][11]



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**Figure 1:** Simplified signaling pathway of Nav1.7 inhibition.

## Quantitative Comparison of In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC<sub>50</sub>) of PF-05089771 and CNV1014802 against various Nav channel subtypes.

Target	PF-05089771 IC50 (nM)	CNV1014802 IC50 (μM)
Human Nav1.7	11 (inactivated state)[1][3][4]	1.77 (holding potential -70 mV) [10][11]
Human Nav1.1	850[1]	~20[9]
Human Nav1.2	110[1]	~10[9]
Human Nav1.3	11,000[1]	~15[9]
Human Nav1.4	10,000[1]	~8[9]
Human Nav1.5	25,000[1]	~66[9]
Human Nav1.6	160[1]	~14[9]
Human Nav1.8	>10,000[3]	~6[9]
Rat Nav1.7	171[1]	Not Available
Mouse Nav1.7	8[1]	Not Available

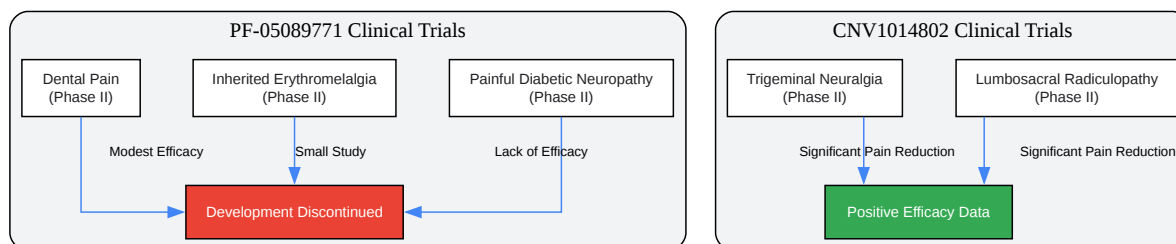
## Clinical Development and Efficacy

The clinical development pathways for PF-05089771 and CNV1014802 have yielded divergent outcomes, providing valuable insights into the translation of preclinical findings to clinical efficacy.

PF-05089771 underwent several Phase II clinical trials for various pain indications. While it showed a statistically significant improvement in postoperative dental pain compared to placebo, its efficacy was only about half that of ibuprofen.[12] In a study on inherited erythromelalgia, a single dose reduced heat-induced pain, but the study size was very small. [12] A key trial in painful diabetic neuropathy showed a disappointing lack of statistically significant improvement in pain scores compared to placebo, while the active control, pregabalin, demonstrated a robust effect.[12][13] Consequently, the development of PF-05089771 was discontinued.[14][15]

CNV1014802 demonstrated positive results in Phase II clinical trials. A study in patients with trigeminal neuralgia, a severe form of facial pain, showed a consistent and statistically significant reduction in pain severity and the number of paroxysms compared to placebo.[6][16]

The drug was well-tolerated in this study.[6] Another Phase II trial in patients with lumbosacral radiculopathy (sciatica) also reported a statistically significant reduction in pain.[17] CNV1014802 received orphan-drug designation from the FDA for the treatment of trigeminal neuralgia.[18]



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